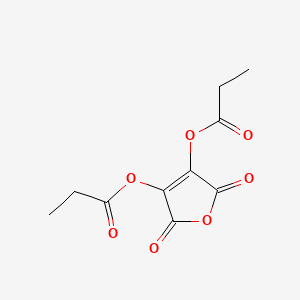

Maleic anhydride, dihydroxy-, dipropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Maleic anhydride, dihydroxy-, dipropionate is a derivative of maleic anhydride, a versatile chemical compound widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups and two propionate groups attached to the maleic anhydride core. It is known for its reactivity and ability to participate in a variety of chemical reactions, making it valuable in the synthesis of polymers, coatings, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maleic anhydride, dihydroxy-, dipropionate typically involves the reaction of maleic anhydride with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Maleic anhydride+2Propionic acid→Maleic anhydride, dihydroxy-, dipropionate

Industrial Production Methods: Industrial production of this compound involves large-scale reactors where maleic anhydride and propionic acid are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is purified through distillation or crystallization. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Maleic anhydride, dihydroxy-, dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form maleic acid derivatives.

Reduction: Reduction reactions can convert the anhydride groups to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Maleic acid derivatives.

Reduction: Hydroxylated maleic anhydride derivatives.

Substitution: Halogenated or alkylated maleic anhydride derivatives.

Scientific Research Applications

Maleic anhydride, dihydroxy-, dipropionate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and copolymers.

Biology: Employed in the modification of biomolecules for various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of maleic anhydride, dihydroxy-, dipropionate involves its ability to react with nucleophiles due to the presence of electron-deficient anhydride groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The hydroxyl and propionate groups also contribute to its reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Maleic anhydride: The parent compound, known for its use in the production of polymers and resins.

Fumaric acid: An isomer of maleic acid, used in food and pharmaceutical industries.

Succinic anhydride: A related compound with similar reactivity, used in the synthesis of various chemicals.

Uniqueness: Maleic anhydride, dihydroxy-, dipropionate is unique due to the presence of both hydroxyl and propionate groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications where multiple functional groups are required for complex chemical reactions.

Biological Activity

Maleic anhydride, dihydroxy-, dipropionate (often referred to as maleic anhydride dipropionate) is a compound derived from maleic anhydride that has garnered attention in various scientific fields due to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research studies and findings.

Maleic anhydride is a key starting material in the synthesis of various derivatives, including dihydroxy dipropionate. The synthesis typically involves the reaction of maleic anhydride with propylene glycol or other hydroxylated compounds under controlled conditions. The resulting compound exhibits unique chemical properties that contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antitumor Activity : Research indicates that maleic anhydride derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, copolymers synthesized from maleic anhydride have shown up to 68% tumor regression in K562 cellular cultures (human chronic myeloid leukemia) depending on their molecular weight .

- Anti-inflammatory Effects : Compounds derived from maleic anhydride have been tested for their anti-inflammatory properties. One study demonstrated that certain derivatives significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW264.7 cells, suggesting a potential role in managing inflammatory responses .

- Genotoxicity and Safety : While some studies have indicated potential toxicity associated with maleic anhydride exposure—particularly through inhalation or skin contact—research on its derivatives has shown varied results regarding genotoxicity. For example, no significant increase in chromosomal aberrations was observed in animal studies .

Case Study 1: Cytotoxicity in Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of maleic anhydride copolymers on K562 cell lines. The results indicated that:

- Molecular Weight Dependency : Higher molecular weight copolymers exhibited increased cytotoxicity, with a 50% inhibition observed at certain concentrations.

- Mechanism of Action : The cytotoxic effects were attributed to the ability of these polymers to interact with cellular membranes and induce apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of maleic anhydride derivatives:

- Inhibition of Nitric Oxide Production : The derivative rubratoxin acid A showed significant inhibitory activity against nitric oxide production in RAW264.7 cells, indicating its potential as an anti-inflammatory agent.

- Pathway Involvement : The study suggested that these compounds may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Data Tables

Properties

CAS No. |

5837-63-8 |

|---|---|

Molecular Formula |

C10H10O7 |

Molecular Weight |

242.18 g/mol |

IUPAC Name |

(2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate |

InChI |

InChI=1S/C10H10O7/c1-3-5(11)15-7-8(16-6(12)4-2)10(14)17-9(7)13/h3-4H2,1-2H3 |

InChI Key |

RHLNUQMNCYLGEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.